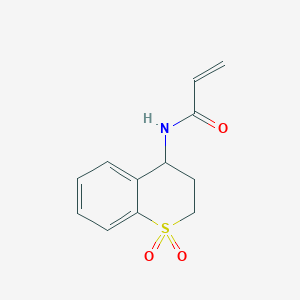![molecular formula C13H16O3 B2769038 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane CAS No. 36014-34-3](/img/structure/B2769038.png)
2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane
Descripción general
Descripción
“2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26400 . It is also known by other names such as “3-(4-allyl-2-methoxyphenoxy)propylene 1,2-oxide”, “4-allyl-2-methoxyphenyl glycidyl ether”, and “4-allyl-1-(2,3-epoxy-propoxy)-2-methoxy-benzene” among others .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact mass is 220.11000 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully available. The Polar Surface Area (PSA) is 30.99000 and the LogP is 2.20130 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Fungicidal Activity : A study described the synthesis of eugenol-fluorinated triazole derivatives, including (±)-2-((4-allyl-2-methoxyphenoxy) methyl)oxirane, and evaluated their fungicidal activity. This compound showed potential for further structural modifications aiming for enhanced fungicidal activity (Lima et al., 2022).
Chemical Synthesis
Synthesis of Hydroxylated Metabolites : Research on the metabolic aromatic hydroxylation of oxprenolol, which involves the synthesis of isomeric ring methoxyoxprenolols, was conducted using a process involving O-allylation and subsequent reactions with epichlorohydrin, leading to products like 4'- and 5'-hydroxyoxprenolol (Nelson & Burke, 1979).
Insecticidal Activity : Eugenol derivatives, including those synthesized via epoxidation conditions, were evaluated for their impact on the viability of insect cells. These compounds, including oxirane derivatives, showed promising toxicity towards insect cells, indicating potential use as semisynthetic insecticides (Fernandes et al., 2020).
Polymer Synthesis : The compound was involved in the synthesis of polymers with specific structural and electrochemical properties, like the electrosynthesis of Poly(hydroxymethylated-3,4-ethylenedioxylthiophene) (PEDOT-MeOH) (Zhang et al., 2014).
Reactions with Amines : A study involving the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine demonstrated the formation of target amides and butyl esters resistant to aminolysis (Novakov et al., 2017).
Anticancer Activity
- Breast Cancer Cells : Synthesis and evaluation of Eugenol derivatives, including 2-[(4-allyl-2-methoxyphenoxy)methyl]oxirane, for anticancer activity against breast cancer cells, demonstrated promising cytotoxic effects. This indicated the potential of eugenol derivatives in cancer treatment (Alam, 2022).
Additional Applications
Oxidation and Polymerization Studies : Studies on oxirane compounds include their role in oxidation reactions, polymerization processes, and the synthesis of various organic compounds for potential applications in materials science and pharmaceuticals. This includes investigations into the epoxidation of olefins and ring-opening polymerization reactions (Clerici & Ingallina, 1993).
Investigation into Quinone Methides : Research on the relative cytotoxicity of 4-alkyl-2-methoxyphenols, including this compound, showed insights into the formation and reactivity of quinone methides, relevant in understanding cytotoxic mechanisms (Thompson et al., 1995).
Propiedades
IUPAC Name |
2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-4-10-5-6-12(13(7-10)14-2)16-9-11-8-15-11/h3,5-7,11H,1,4,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJPDBDQSBKEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamide](/img/structure/B2768956.png)
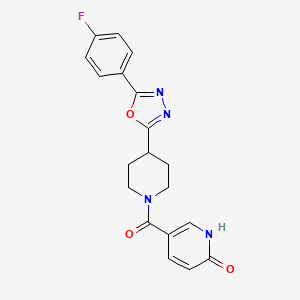
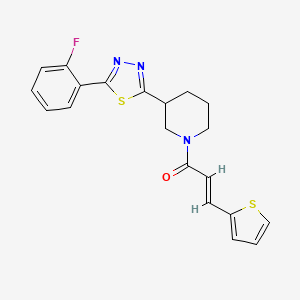
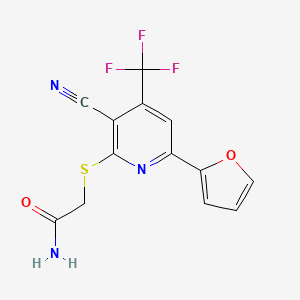
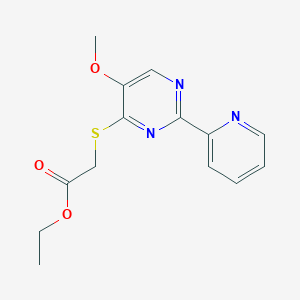
![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2768962.png)
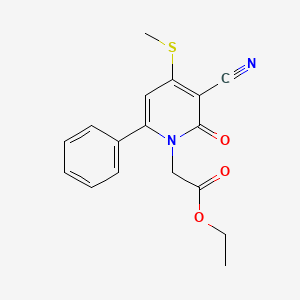
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2768965.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2768970.png)



